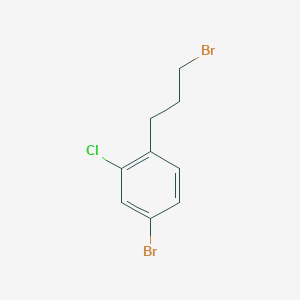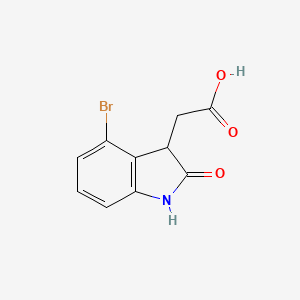
2-(4-Bromo-2-oxoindolin-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-oxoindolin-3-yl)acetic acid typically involves the bromination of 2-oxoindoline followed by the introduction of an acetic acid moiety. One common method involves the reaction of 2-oxoindoline with bromine in the presence of a suitable solvent to yield 4-bromo-2-oxoindoline. This intermediate is then reacted with chloroacetic acid under basic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromo-2-oxoindolin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted indoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Bromo-2-oxoindolin-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-(4-Bromo-2-oxoindolin-3-yl)acetic acid involves its interaction with specific molecular targets. In cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells by activating procaspase-3, a precursor of the enzyme caspase-3, which plays a crucial role in the execution phase of cell apoptosis . This compound may also interact with other proteins involved in apoptotic pathways, such as Bcl-2 and p53 .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Oxoindolin-3-yl)acetic acid: Similar structure but lacks the bromine atom.
2-(4-Chloro-2-oxoindolin-3-yl)acetic acid: Similar structure with a chlorine atom instead of bromine.
2-(4-Fluoro-2-oxoindolin-3-yl)acetic acid: Similar structure with a fluorine atom instead of bromine.
Uniqueness
2-(4-Bromo-2-oxoindolin-3-yl)acetic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s interaction with biological targets .
Propiedades
Fórmula molecular |
C10H8BrNO3 |
|---|---|
Peso molecular |
270.08 g/mol |
Nombre IUPAC |
2-(4-bromo-2-oxo-1,3-dihydroindol-3-yl)acetic acid |
InChI |
InChI=1S/C10H8BrNO3/c11-6-2-1-3-7-9(6)5(4-8(13)14)10(15)12-7/h1-3,5H,4H2,(H,12,15)(H,13,14) |
Clave InChI |
YWECSGWMEMZLIC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(C(=O)N2)CC(=O)O)C(=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


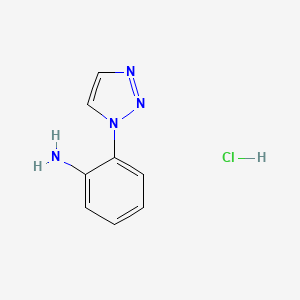
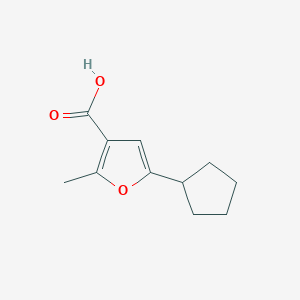
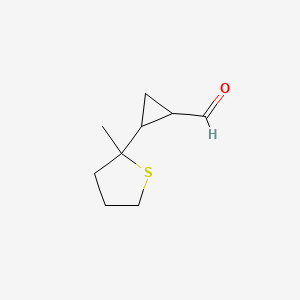

![1-{5-[3-(Trifluoromethoxy)phenyl]furan-2-yl}ethan-1-one](/img/structure/B13205919.png)
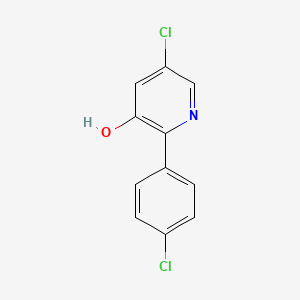
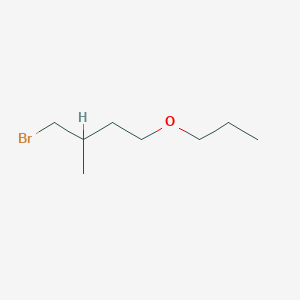
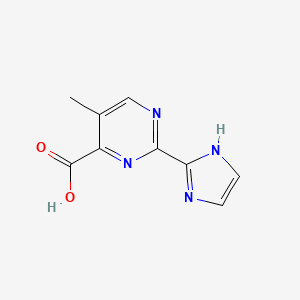
![5-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13205934.png)
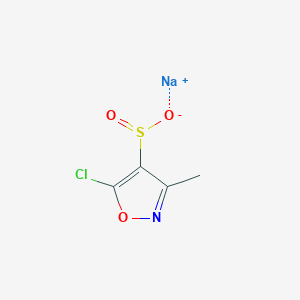
![2-Chloro-N-({4-[(3-methylpiperidin-1-yl)methyl]phenyl}methyl)acetamide](/img/structure/B13205942.png)
![4-(1-Ethyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13205949.png)

